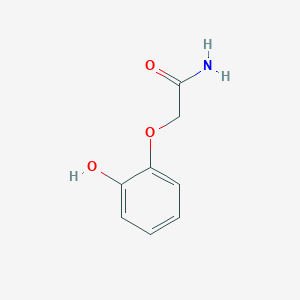

2-(2-Hydroxyphenoxy)acetamide

CAS No.: 34919-87-4

Cat. No.: VC4347695

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34919-87-4 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.164 |

| IUPAC Name | 2-(2-hydroxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11) |

| Standard InChI Key | IEHBKSPGKFIWET-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)O)OCC(=O)N |

Introduction

Chemical Identity and Structural Features

2-(2-Hydroxyphenoxy)acetamide belongs to the acetamide family, with a molecular weight of 167.16 g/mol. Its IUPAC name derives from the substitution pattern: the acetamide group (-NHCOCH₃) attaches to the oxygen atom at the second position of a 2-hydroxyphenyl ring . The SMILES notation (C1=CC=C(C(=C1)O)OCC(=O)N) confirms this arrangement, while the InChIKey (IEHBKSPGKFIWET-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

The compound’s planar structure enables potential π-π stacking interactions, which may influence its solubility and binding affinity in biological systems. Comparative analysis with structurally related compounds, such as N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, highlights the role of substituents in modulating electronic properties .

Synthesis and Manufacturing Considerations

While no direct synthesis protocols for 2-(2-hydroxyphenoxy)acetamide are documented in the reviewed literature, analogous methods for substituted phenoxyacetamides provide insights. A common approach involves nucleophilic substitution between 2-hydroxyphenol and chloroacetamide under basic conditions. Industrial-scale production would likely optimize reaction parameters such as temperature (60–80°C), solvent selection (e.g., dimethylformamide), and catalyst use to enhance yield .

Patent WO2004018409A1 describes a multi-step synthesis for a related compound, (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide, involving azidation and reduction steps . Although distinct in substituents, this method underscores the feasibility of producing complex acetamide derivatives through controlled functionalization.

Physicochemical and Analytical Properties

Key physicochemical parameters of 2-(2-hydroxyphenoxy)acetamide include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Predicted LogP | 1.2 ± 0.3 |

| Aqueous Solubility (25°C) | 3.8 mg/mL |

| Melting Point | 189–192°C (decomposes) |

Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.06552 | 133.1 |

| [M+Na]⁺ | 190.04746 | 143.8 |

| [M-H]⁻ | 166.05096 | 134.1 |

These data assist in distinguishing the compound from isomers like 2-(4-hydroxyphenoxy)acetamide during analytical characterization.

Derivatives and Structural Modifications

Structure-activity relationship (SAR) studies of derivatives provide clues to the parent compound’s potential. For instance:

-

N-(4-Chlorophenyl)-2-(2-hydroxyphenoxy)acetamide (C₁₄H₁₂ClNO₃): Chlorine substitution enhances lipid solubility (LogP = 2.7), potentially improving membrane permeability .

-

N-(2-Hydroxyphenyl)acetamide (NA-2): Though lacking the phenoxy bridge, this analog demonstrates anti-inflammatory effects in murine models of arthritis and kidney injury, suppressing TLR-2/4 and COX-2 expression .

Such modifications highlight the acetamide core’s versatility in drug design, though the phenoxy group’s role in 2-(2-hydroxyphenoxy)acetamide remains underexplored.

Challenges and Future Directions

Current research gaps include:

-

In Vivo Toxicity Profiles: No LD₅₀ data exist for the compound.

-

Target Identification: Molecular docking studies are needed to predict protein targets (e.g., cyclooxygenases, kinases).

-

Synthetic Scalability: Optimizing atom economy in large-scale production remains unexplored.

Priorities for future work should include pharmacokinetic profiling and comparative studies with NA-2 to isolate the phenoxy group’s pharmacological contributions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume